2-aminobutanedioic Acid Hydrochloride 2-aminobutanedioic Acid Hydrochloride
Brand Name: Vulcanchem
CAS No.: 40149-75-5
VCID: VC18604366
InChI: InChI=1S/C4H7NO4.ClH/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H
SMILES:
Molecular Formula: C4H8ClNO4
Molecular Weight: 169.56 g/mol

2-aminobutanedioic Acid Hydrochloride

CAS No.: 40149-75-5

Cat. No.: VC18604366

Molecular Formula: C4H8ClNO4

Molecular Weight: 169.56 g/mol

* For research use only. Not for human or veterinary use.

2-aminobutanedioic Acid Hydrochloride - 40149-75-5

Specification

CAS No. 40149-75-5
Molecular Formula C4H8ClNO4
Molecular Weight 169.56 g/mol
IUPAC Name 2-aminobutanedioic acid;hydrochloride
Standard InChI InChI=1S/C4H7NO4.ClH/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H
Standard InChI Key DWHMPBALQYTJFJ-UHFFFAOYSA-N
Canonical SMILES C(C(C(=O)O)N)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of 2-aminobutanedioic acid hydrochloride, 2-aminobutanedioic acid hydrochloride2\text{-aminobutanedioic acid hydrochloride}, reflects its structural components:

  • A four-carbon chain (C4\text{C}_4)

  • Two carboxylic acid groups (–COOH\text{–COOH}) at positions 1 and 4

  • An amine group (–NH2\text{–NH}_2) at position 2

  • A hydrochloride counterion (Cl\text{Cl}^-).

The SMILES notation C(C(C(=O)O)N)C(=O)O.Cl\text{C(C(C(=O)O)N)C(=O)O.Cl} confirms this arrangement. X-ray crystallography and NMR studies of analogous compounds, such as Boc-L-2-aminobutyric acid (CAS 34306-42-8), reveal planar carboxylate groups and a tetrahedral geometry around the amine nitrogen .

Physical and Chemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight169.56 g/mol
Density1.1–1.3 g/cm³ (estimated)
Melting Point70–74°C (decomposes)
SolubilitySlight in H₂O, DMSO, MeOH
Boiling Point334.5°C (estimated)

The compound’s limited solubility in polar solvents aligns with trends observed in hydrochloride salts of amino acids, where ionic interactions dominate . Stability under inert atmospheres at room temperature is recommended for storage .

Synthesis and Analytical Characterization

Synthetic Routes

While no direct synthesis protocol for 2-aminobutanedioic acid hydrochloride is documented, analogous methods for Boc-protected derivatives provide insights. For example, Boc-L-2-aminobutyric acid (CAS 34306-42-8) is synthesized via:

  • Amino Protection: Reaction of L-2-aminobutyric acid with di-tert-butyl dicarbonate (Boc anhydride) in alkaline conditions .

  • Acidification: Treatment with hydrochloric acid to yield the hydrochloride salt .

Adapting this approach, 2-aminobutanedioic acid could be synthesized by protecting the amine group of aspartic acid, followed by deprotection and salt formation.

Analytical Techniques

  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/zm/z 169.56.

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR (D₂O, 400 MHz) displays signals at δ 3.85 ppm (methine proton adjacent to amine) and δ 2.65–2.45 ppm (methylene protons) .

  • Infrared Spectroscopy: Peaks at 1740 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N–H bend) validate functional groups .

Biological Role and Mechanistic Insights

Metabolic Pathways

Aspartic acid, the parent compound, participates in:

  • Urea Cycle: Facilitates ammonia detoxification.

  • Glutathione Synthesis: Provides cysteine via transamination, a rate-limiting substrate for glutathione (GSH) .

In a murine cardiomyopathy model, 2-aminobutyric acid (2-AB), a structural analog, elevated myocardial GSH levels by activating AMP-activated protein kinase (AMPK), suggesting a compensatory mechanism against oxidative stress . Although 2-aminobutanedioic acid hydrochloride’s role remains unstudied, its structural similarity to 2-AB implies potential overlap in modulating redox homeostasis .

Oxidative Stress Modulation

Reactive oxygen species (ROS) deplete GSH, triggering compensatory synthesis via the γ-glutamyl cycle . In atrial septal defect patients, serum 2-AB levels correlated with hemodynamic stress, implicating it as a biomarker for oxidative damage . By extension, 2-aminobutanedioic acid hydrochloride may influence similar pathways, though direct evidence is lacking.

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